molecular formula C9H9NO2S B12998981 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B12998981
M. Wt: 195.24 g/mol
InChI Key: ZNSNPDNENQVWRL-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of aromatic aldehydes with cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing acetic acid or acetonitrile medium . This domino cyclization reaction results in the formation of the desired benzothiazine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the thiazine ring can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzothiazine derivatives.

Scientific Research Applications

5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,7-Tetrahydrobenzo[c]phenothiazines
  • 7,9,10,12-Tetrahydrobenzo[b]phenothiazines
  • 5-(Hydroxymethyl)-2-furfurylamines

Uniqueness

5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific benzothiazine ring system and the presence of a hydroxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

5-(hydroxymethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H9NO2S/c11-4-6-2-1-3-7-9(6)10-8(12)5-13-7/h1-3,11H,4-5H2,(H,10,12)

InChI Key

ZNSNPDNENQVWRL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2S1)CO

Origin of Product

United States

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